N-(5-甲基异噁唑-3-基)-3-对甲苯磺酰基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(5-methylisoxazol-3-yl)-3-tosylpropanamide” is a compound that likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a methyl group at the 5-position . The compound also likely contains a tosyl group and a propanamide group, although the exact structure isn’t clear from the name alone .
Synthesis Analysis
While the specific synthesis of “N-(5-methylisoxazol-3-yl)-3-tosylpropanamide” isn’t available, related compounds such as N1, N3-bis (5-methylisoxazol-3-yl)malonamide have been synthesized and characterized . The synthesis of these related compounds often involves reactions with amide-containing compounds .
科学研究应用
化学合成和药理活性
N-(5-甲基异恶唑-3-基)-3-甲苯磺酰基丙酰胺是化学合成和药理学各个领域的关注化合物。研究探索了它的合成、药理作用以及在药物化学中的潜在应用。值得注意的是,研究重点关注了它在非 N-甲基-D-天冬氨酸 (NMDA) 兴奋性氨基酸受体氨基酸拮抗剂开发中的作用,展示了它在神经保护和兴奋性神经传递调节中的相关性。
神经保护和兴奋性氨基酸受体拮抗作用:研究利用与 N-(5-甲基异恶唑-3-基)-3-甲苯磺酰基丙酰胺密切相关的异恶唑氨基酸,来开发新型兴奋性氨基酸 (EAA) 受体拮抗剂。这些化合物,如 AMOA 和 AMNH,已显示出在神经保护和选择性拮抗由 AMPA 和快激动剂受体介导的兴奋性神经传递中的潜力,而不会影响 NMDA 受体复合物活性。这表明了针对兴奋性毒性和神经退行性疾病进行治疗干预的一个有希望的途径 (Krogsgaard‐Larsen 等人,1991)。
中枢肌肉松弛特性:在寻找新的中枢作用肌肉松弛剂时,合成了与 N-(5-甲基异恶唑-3-基)-3-甲苯磺酰基丙酰胺在结构上相关的 5-氨基-3-苯基异恶唑的衍生物并对其进行了评估。这些研究发现具有与已知的肌肉松弛剂(如托哌立松)相当的肌肉松弛活性的化合物,突出了它们在开发对中枢神经系统抑制剂副作用最小的肌肉痉挛治疗中的潜力 (Tatee 等人,1986)。
生物降解和环境影响:对磺胺甲恶唑 (SMX) 生物降解的研究发现,某些细菌菌株可以在 120 小时内完全降解 3-氨基-5-甲基异恶唑,一种与 N-(5-甲基异恶唑-3-基)-3-甲苯磺酰基丙酰胺在结构上相似的化合物。这项研究有助于了解磺胺类抗生素的环境影响和降解途径,对受污染场地的生物修复工作具有影响 (Mulla 等人,2018)。
作用机制
Target of Action
It’s known that the supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents .
Mode of Action
The mode of action of N-(5-methylisoxazol-3-yl)-3-tosylpropanamide involves interactions with its targets that lead to changes at the molecular level. The energy similarities between the interaction of the first sites NH amide ⋯O C amide and the symmetric sites NH amide ⋯N isox were found to contribute to their formation .
Biochemical Pathways
It’s known that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Result of Action
It’s known that the presence of dmso resulted in the formation of a form where the solvent molecule disrupted amide-amide interactions .
Action Environment
The action, efficacy, and stability of N-(5-methylisoxazol-3-yl)-3-tosylpropanamide can be influenced by environmental factors. For instance, the presence of DMSO resulted in the formation of a form where the solvent molecule disrupted amide-amide interactions .
属性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-10-3-5-12(6-4-10)21(18,19)8-7-14(17)15-13-9-11(2)20-16-13/h3-6,9H,7-8H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZHNGUHYBIKHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。